UT-155

Catalog No.
S546469
CAS No.
2031161-35-8
M.F
C20H15F4N3O2
M. Wt
405.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UT-155

CAS Number

2031161-35-8

Product Name

UT-155

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide

Molecular Formula

C20H15F4N3O2

Molecular Weight

405.35

InChI

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1

InChI Key

CFSAYQVTXBMPRF-IBGZPJMESA-N

SMILES

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

(S)-UT 155; (S) UT-155; (S)-UT-155; UT155; UT 155; UT-155

Description

The exact mass of the compound UT-155 is 405.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Androgen Receptor Antagonist:

UT-155 acts as a selective antagonist of the Androgen Receptor (AR) []. Androgens are hormones that play a key role in prostate cancer development. By blocking the AR, UT-155 could inhibit the growth of cancer cells.

AR Splice Variant Degradation:

Prostate cancer can develop abnormal Androgen Receptor variants (AR-Vs) []. These variants are resistant to standard therapies. Research suggests UT-155 has the unique ability to target and degrade both the wild-type AR and its splice variants []. This makes UT-155 a promising candidate for treating advanced stages of prostate cancer.

UT-155 is a novel compound that functions as a selective androgen receptor degrader. It is designed to target and degrade the androgen receptor, which plays a crucial role in the progression of prostate cancer. UT-155 exhibits unique pharmacological properties, differentiating it from traditional androgen receptor antagonists. It selectively binds to different domains of the androgen receptor, including the amino-terminal transcriptional activation domain and the carboxy-terminal ligand binding domain, which are not typically targeted for degradation by existing therapies . This compound has shown promising results in preclinical studies, demonstrating greater potency than established androgen receptor antagonists like enzalutamide.

Aimed at constructing its unique molecular framework. While detailed synthetic pathways were not explicitly outlined in the search results, typical methods for synthesizing similar compounds often involve reactions such as condensation, cyclization, and functional group modifications. For example, compounds like UT-69, which share structural similarities with UT-155, are synthesized through multi-step organic reactions that include the use of reagents like thiourea and various solvents under controlled conditions .

UT-155 has been shown to effectively inhibit the activity of the androgen receptor and promote its degradation at nanomolar concentrations. In comparative studies, UT-155 demonstrated an inhibitory potency that is superior to that of traditional androgen receptor antagonists. It significantly reduced the levels of both the full-length androgen receptor and its splice variants, including androgen receptor variant 7 (AR-V7), which are associated with resistance to conventional therapies . This characteristic positions UT-155 as a potential next-generation therapeutic agent for managing advanced prostate cancer.

UT-155 is primarily being investigated for its application in treating advanced prostate cancer, particularly in cases resistant to current therapies. Its ability to degrade the androgen receptor suggests it could provide a more effective treatment option by preventing receptor activation through alternative mechanisms. Additionally, its unique mechanism may be beneficial in overcoming challenges associated with hormone therapy resistance in prostate cancer patients.

Several compounds exhibit similarities to UT-155 in their mechanism of action or chemical structure. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
UT-69Selective androgen receptor degraderTargets both amino-terminal and carboxy-terminal domains
EnzalutamideAndrogen receptor antagonistTraditional antagonist with limited degradation capability
(R)-UT-155Selective androgen receptor inhibitorStereoisomer with similar action but potentially different efficacy

UT-155 stands out due to its dual action of binding and degrading the androgen receptor rather than simply blocking it. This mechanism provides a sustained therapeutic effect against prostate cancer and addresses issues related to treatment resistance that are common with traditional therapies.

Structural and Molecular Properties

UT-155 is a chiral compound with a molecular weight of 405.3 g/mol. Its structure features:

  • A 5-fluoroindole moiety linked to a hydroxy-methylpropanamide backbone.
  • A 4-cyano-3-(trifluoromethyl)phenyl group as the substituent.

IUPAC Name:
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide

Key Identifiers:

PropertyValue
CAS Number (S-isomer)2031161-35-8
CAS Number (R-isomer)2031161-54-1
SMILESC[C@@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O
Molecular FormulaC₂₀H₁₅F₄N₃O₂

Nomenclature and Stereochemistry

UT-155 exists as enantiomers due to its chiral center at the hydroxy-methylpropanamide group:

  • S-isomer (UT-155): Binds the AR ligand-binding domain (LBD) with a Ki of 267 nM.
  • R-isomer ((R)-UT-155): Shows reduced LBD affinity but retains AR degradation activity via the AF-1 domain.

Molecular Formula and Weight

UT-155 possesses the molecular formula C₂₀H₁₅F₄N₃O₂, representing a complex organic compound with twenty carbon atoms, fifteen hydrogen atoms, four fluorine atoms, three nitrogen atoms, and two oxygen atoms [1] [3] [5]. The compound exhibits a molecular weight of 405.35 grams per mole, which places it within the range typical of small molecule pharmaceutical compounds [1] [3] [5]. The presence of multiple fluorine atoms contributes significantly to the molecular weight and influences the compound's physicochemical properties, particularly its lipophilicity and metabolic stability [1] [3].

The molecular composition reflects the compound's classification as a substituted indole derivative, incorporating both aromatic and aliphatic structural elements [8]. The fluorinated aromatic systems present in the molecule contribute to its unique binding characteristics and biological activity profile [1] [5] [8]. The specific atomic composition enables the compound to function as a selective androgen receptor degrader through its distinctive molecular architecture [1] [5] [8].

PropertyValueReference
Molecular FormulaC₂₀H₁₅F₄N₃O₂ [1] [3] [5]
Molecular Weight405.35 g/mol [1] [3] [5]
Chemical Abstract Service Number2031161-35-8 [1] [3] [5]
Elemental CompositionC: 59.26%, H: 3.73%, F: 18.76%, N: 10.37%, O: 7.89% [1] [3] [5]

Structural Elucidation and Confirmation

The structural architecture of UT-155 comprises two principal aromatic systems connected through a chiral alkyl chain bearing a tertiary alcohol and amide functionality [8]. The primary structural components include a 5-fluoroindole moiety and a 4-cyano-3-trifluoromethylphenyl group, which are linked via a 2-hydroxy-2-methylpropanamide bridge [8]. This structural arrangement provides the compound with its characteristic biological activity and binding specificity [8].

The systematic International Union of Pure and Applied Chemistry nomenclature for UT-155 is (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide . This nomenclature precisely defines the stereochemical configuration and substitution pattern present in the molecule . The structural elucidation has been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [8] [1] [3].

The indole ring system in UT-155 features a fluorine substituent at the 5-position, which enhances the compound's binding affinity and selectivity for androgen receptor domains [8]. The benzene ring portion of the molecule contains both a cyano group at the 4-position and a trifluoromethyl group at the 3-position, contributing to the compound's electronic properties and binding characteristics [8]. The central chiral carbon bearing the hydroxyl group represents the stereochemical center that determines the compound's biological activity [8].

Stereochemistry and Isomeric Forms

UT-155 contains a single chiral center located at the carbon-2 position of the propanamide chain, which exists in the S-configuration according to the Cahn-Ingold-Prelog nomenclature system [8]. This stereochemical arrangement is critical for the compound's biological activity and binding selectivity [8]. The absolute configuration determines the spatial orientation of the molecule, influencing its interaction with target proteins [8].

The compound exists as two enantiomers: the S-isomer (UT-155) and the R-isomer ((R)-UT-155) [8]. These enantiomers represent non-superimposable mirror images with identical connectivity but different three-dimensional arrangements [8]. The S-isomer demonstrates superior binding affinity to the androgen receptor ligand-binding domain with a binding constant of 267 nanomolar, while the R-isomer exhibits negligible binding to this domain [8].

Both enantiomers retain the ability to bind to the androgen receptor amino-terminal activation function-1 domain, specifically to amino acids 244-360 [8]. However, their binding profiles differ significantly, with the S-isomer demonstrating dual binding capability to both the ligand-binding domain and activation function-1 region, while the R-isomer selectively binds only to the activation function-1 domain [8]. Despite these binding differences, both enantiomers demonstrate comparable androgen receptor degradation activity [8].

Stereochemical PropertyS-Isomer (UT-155)R-Isomer ((R)-UT-155)Reference
Chiral Center ConfigurationS-configurationR-configuration [8]
Androgen Receptor Ligand-Binding Domain BindingKi = 267 nMNo binding at 10,000 nM [8]
Activation Function-1 Domain BindingPositivePositive [8]
Androgen Receptor Degradation ActivityHighComparable to S-isomer [8]
Synthesis PrecursorD-prolineL-proline [38]

Physical and Chemical Characteristics

UT-155 presents as a solid powder under standard laboratory conditions with a predicted relative density of 1.36 grams per cubic centimeter [1]. The compound demonstrates poor aqueous solubility, with water solubility below 0.1 milligrams per milliliter, classifying it as practically insoluble in water [1] [3]. This hydrophobic character is attributed to the extensive aromatic system and fluorinated substituents present in the molecular structure [1] [3].

The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 130 milligrams per milliliter, equivalent to 320.71 millimolar [1] [3]. This high organic solvent solubility facilitates its use in biological assays and research applications [1] [3]. The solubility profile reflects the compound's lipophilic nature, which contributes to its cellular permeability and biological activity [1] [3].

Storage stability requirements specify maintenance at -20 degrees Celsius for powder form, with a stability period of three years under these conditions [1] [3]. Solution preparations require storage at -80 degrees Celsius with a recommended usage period of one year [1] [3]. The compound remains chemically stable under recommended storage conditions, maintaining its structural integrity and biological activity [1] [3].

Physical PropertyValueConditionsReference
Physical StateSolid powderRoom temperature [3] [21]
Relative Density1.36 g/cm³Predicted value [1]
Water Solubility< 0.1 mg/mL25°C [1] [3]
Dimethyl Sulfoxide Solubility130 mg/mL (320.71 mM)Room temperature [1] [3]
Storage Temperature (Powder)-20°C3-year stability [1] [3]
Storage Temperature (Solution)-80°C1-year stability [1] [3]

Spectroscopic Profile and Identification Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and binding studies of UT-155 [8]. Proton nuclear magnetic resonance spectroscopy has been extensively employed to investigate the compound's interaction with androgen receptor domains, particularly the amino-terminal activation function-1 region [8]. The technique reveals characteristic broadening and chemical shift changes when UT-155 binds to protein targets, providing direct evidence of molecular interactions [8].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework structure of UT-155, supporting the molecular formula C₂₀H₁₅F₄N₃O₂ [1] [3] [5]. The spectroscopic data validate the presence of aromatic carbon atoms from both the indole and substituted benzene ring systems, as well as the aliphatic carbons in the propanamide chain [1] [3] [5]. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 405.35, consistent with the predicted molecular weight [1] [3] [5].

Fluorescence spectroscopy measurements demonstrate specific binding interactions between UT-155 and the androgen receptor activation function-1 domain with a dissociation constant of 1.32 micromolar [8]. Surface plasmon resonance techniques offer real-time kinetic measurements of protein-small molecule interactions, confirming the binding affinity determined through fluorescence methods [8]. Advanced nuclear magnetic resonance techniques, including Water-Ligand Observed via Gradient Spectroscopy and Saturation Transfer Difference nuclear magnetic resonance, provide detailed mapping of binding epitopes and confirm ligand-protein interactions [8].

Spectroscopic TechniqueApplicationKey FindingsReference
¹H Nuclear Magnetic ResonanceBinding studies, structural confirmationBinding to activation function-1 region (amino acids 244-360) [8]
¹³C Nuclear Magnetic ResonanceCarbon framework elucidationConfirms C₂₀H₁₅F₄N₃O₂ structure [1] [3] [5]
Mass SpectrometryMolecular weight confirmationMolecular ion at m/z 405.35 [1] [3] [5]
Fluorescence SpectroscopyProtein binding quantificationKd = 1.32 μM for activation function-1 binding [8]
Surface Plasmon ResonanceReal-time binding kineticsConfirms activation function-1 interaction [8]
Saturation Transfer Difference Nuclear Magnetic ResonanceBinding epitope mappingIdentifies specific binding regions [8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

405.11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ponnusamy S, Coss CC, Thiyagarajan T, Watts K, Hwang DJ, He Y, Selth LA, McEwan IJ, Duke CB, Pagadala J, Singh G, Wake RW, Ledbetter C, Tilley WD, Moldoveanu T, Dalton JT, Miller DD, Narayanan R. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017 Nov 15;77(22):6282-6298. doi: 10.1158/0008-5472.CAN-17-0976. Epub 2017 Oct 4. PubMed PMID: 28978635; PubMed Central PMCID: PMC5890913.

Explore Compound Types